molecular formula C23H23ClN2O4S B3675311 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide

Cat. No.: B3675311
M. Wt: 459.0 g/mol
InChI Key: OUOUPRLCNGYHED-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, chloro, methyl, and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, including:

    Formation of the aniline derivative: This step involves the chlorination and methylation of aniline to produce 3-chloro-4-methylaniline.

    Sulfonylation: The aniline derivative is then reacted with a sulfonyl chloride to introduce the N-methylsulfonyl group.

    Acylation: The sulfonylated aniline derivative is acylated with 4-phenylmethoxyphenylacetyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions can yield a variety of new derivatives.

Scientific Research Applications

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methylanilino)-N-(4-phenylmethoxyphenyl)acetamide
  • 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
  • 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include enhanced reactivity, selectivity, or biological activity.

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-17-8-11-20(14-22(17)24)26(31(2,28)29)15-23(27)25-19-9-12-21(13-10-19)30-16-18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOUPRLCNGYHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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